Cedkathryn B

Description

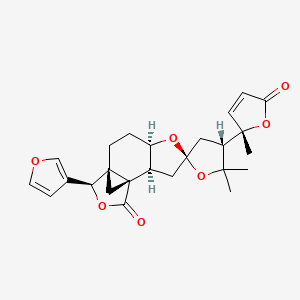

Cedkathryn B, identified in pharmaceutical contexts as Cefdinir Related Compound B , is a structurally related impurity or degradation product of the third-generation cephalosporin antibiotic Cefdinir. Cefdinir is widely used for treating bacterial infections due to its broad-spectrum activity and oral bioavailability. This compound arises during the synthesis or storage of Cefdinir and is closely monitored in pharmaceutical quality control due to regulatory requirements for impurity profiling .

Properties

Molecular Formula |

C25H28O7 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(1S,2S,3'S,4R,6R,9S,10R)-10-(furan-3-yl)-2',2'-dimethyl-3'-[(2S)-2-methyl-5-oxofuran-2-yl]spiro[5,11-dioxatetracyclo[7.3.1.01,9.02,6]tridecane-4,5'-oxolane]-12-one |

InChI |

InChI=1S/C25H28O7/c1-21(2)17(22(3)7-5-18(26)31-22)11-24(32-21)10-15-16(30-24)4-8-23-13-25(15,23)20(27)29-19(23)14-6-9-28-12-14/h5-7,9,12,15-17,19H,4,8,10-11,13H2,1-3H3/t15-,16-,17+,19+,22+,23-,24-,25-/m1/s1 |

InChI Key |

ZLKNSNBMQLJCPU-AROYWQBSSA-N |

Isomeric SMILES |

C[C@]1(C=CC(=O)O1)[C@H]2C[C@@]3(C[C@@H]4[C@H](O3)CC[C@@]56[C@@]4(C5)C(=O)O[C@H]6C7=COC=C7)OC2(C)C |

Canonical SMILES |

CC1(C(CC2(O1)CC3C(O2)CCC45C3(C4)C(=O)OC5C6=COC=C6)C7(C=CC(=O)O7)C)C |

Synonyms |

cedkathryn B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

This compound is compared below with other cephalosporin-related compounds and impurities:

Table 1: Structural and Functional Comparison

*LOD: Limit of Detection

Key Findings :

- Compared to non-cephalosporin impurities (e.g., Celecoxib Related Compound A), this compound’s β-lactam core necessitates distinct analytical approaches, such as ion-pair HPLC for polar group resolution .

Functional Analogues

This compound is also compared to compounds with similar roles in drug formulations:

Table 2: Functional and Regulatory Comparison

Research Findings and Methodological Insights

Analytical Techniques

- HPLC-UV : this compound is quantified using reversed-phase HPLC with a C18 column, achieving a limit of detection (LOD) of 0.03% . This method is optimized for resolving polar cephalosporin derivatives.

- LC-MS/MS : Used for trace-level detection in stability studies, particularly when identifying fragmentation patterns unique to β-lactam structures .

Stability and Degradation

- This compound increases under oxidative storage conditions (40°C/75% RH), highlighting the need for robust packaging and stabilizers in Cefdinir formulations .

Q & A

Q. What steps ensure methodological transparency when publishing this compound research?

- Methodological Answer :

Pre-registration : Submit protocols to platforms like Open Science Framework before data collection.

Code Sharing : Publish analysis scripts (e.g., R/Python) on GitHub with version control.

Peer Review : Invite third-party replication for critical findings and address reviewer critiques in public responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.